Risotilide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Risotilide hydrochloride is a chemical compound that belongs to the class of macrolide antibiotics. It is synthesized from erythromycin and has been found to be effective against a wide range of bacterial infections.

Wissenschaftliche Forschungsanwendungen

Risotilide hydrochloride has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also been studied for its potential use in the treatment of Helicobacter pylori infections.

Wirkmechanismus

Risotilide hydrochloride works by binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the clearance of the infection.

Biochemische Und Physiologische Effekte

Risotilide hydrochloride has been shown to have minimal side effects and is generally well-tolerated. It has been found to have good tissue penetration and is effective at low doses.

Vorteile Und Einschränkungen Für Laborexperimente

Risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. It is effective against a wide range of bacteria and has minimal side effects. However, its use is limited by its cost and availability.

Zukünftige Richtungen

There are several areas of research that could benefit from the study of risotilide hydrochloride. These include the development of new antibiotics, the study of bacterial resistance mechanisms, and the development of new treatments for bacterial infections.

In conclusion, risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. Its effectiveness against a wide range of bacteria, minimal side effects, and good tissue penetration make it a valuable asset in the fight against bacterial infections. Further research is needed to fully understand its potential and to develop new treatments for bacterial infections.

Synthesemethoden

Risotilide hydrochloride is synthesized from erythromycin by a process called semisynthesis. The process involves the removal of a sugar molecule from erythromycin and the addition of a new molecule called a thiazole ring. The resulting compound is then converted to the hydrochloride salt form.

Eigenschaften

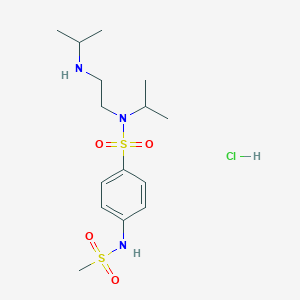

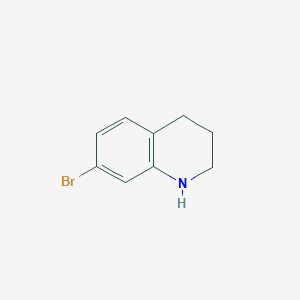

CAS-Nummer |

116907-13-2 |

|---|---|

Produktname |

Risotilide hydrochloride |

Molekularformel |

C15H28ClN3O4S2 |

Molekulargewicht |

414 g/mol |

IUPAC-Name |

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H |

InChI-Schlüssel |

RFMZRLGPSDNVKE-UHFFFAOYSA-N |

SMILES |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |

Kanonische SMILES |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |

Andere CAS-Nummern |

116907-13-2 |

Synonyme |

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)